molecular formula C7H11F3N4O2 B2522490 (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid CAS No. 2219374-35-1

(3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid

Cat. No. B2522490
CAS RN: 2219374-35-1
M. Wt: 240.186
InChI Key: VWCDWIUDSNQLCE-TYSVMGFPSA-N
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Description

The compound (3S,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of pyrrolidine derivatives from L-aspartic acid is detailed, which could be a starting point for the synthesis of azido-methylpyrrolidine compounds . Additionally, the use of trifluoroacetic acid (TFA) in the synthesis of 7-azaindoles is mentioned, indicating the role of TFA as a catalyst in certain chemical reactions .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the first paper, where a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine is achieved starting from L-aspartic acid . The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. This method demonstrates the potential pathways that could be adapted for the synthesis of (3S,4R)-3-Azido-4-methylpyrrolidine by incorporating an azido group at the appropriate step .

Molecular Structure Analysis

While the molecular structure of (3S,4R)-3-Azido-4-methylpyrrolidine is not analyzed in the provided papers, the structure of related pyrrolidine derivatives is. The stereochemistry of the synthesized compounds is crucial, as indicated by the specific (3S,4S) configuration in the first paper . This suggests that the molecular structure of the compound would also have significant implications for its reactivity and potential applications.

Chemical Reactions Analysis

The second paper discusses the use of trifluoroacetic acid in the synthesis of 7-azaindoles, showcasing its role as a catalyst under acidic conditions . This implies that TFA could similarly catalyze reactions involving azido-methylpyrrolidine derivatives, potentially affecting the synthesis or further chemical transformations of (3S,4R)-3-Azido-4-methylpyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of TFA as a catalyst suggest that it could influence the solubility, reactivity, and stability of the compound . The synthesis methods described in the first paper also imply that the physical properties such as melting point, boiling point, and optical rotation could be determined by the specific substituents and stereochemistry of the pyrrolidine ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(3S,4R)-3-Azido-4-methylpyrrolidine and 2,2,2-trifluoroacetic acid are utilized in the synthesis of various heterocyclic compounds. For instance, a study by Yokosaka, Nemoto, and Hamada (2013) demonstrates the use of trifluoroacetic acid in synthesizing 3-arylpyrrolidine and 4-arylpiperidine derivatives, a process involving skeletal rearrangement and acid-promoted reactions (Yokosaka, Nemoto, & Hamada, 2013).

Catalysis and Reaction Promotion

Trifluoroacetic acid is also used as a catalyst or reaction promoter in various chemical reactions. For example, a study by Yadav, Reddy, Maity, and Kumar (2007) describes its use in a three-component coupling process to produce 4-azidotetrahydropyran derivatives (Yadav, Reddy, Maity, & Kumar, 2007). Similarly, Roy, Baviskar, and Biju (2015) report its application in a metal-free, three-component coupling process involving aziridines, arynes, and water (Roy, Baviskar, & Biju, 2015).

Structural and Kinetic Studies

These compounds are also important in structural and kinetic studies. For instance, Swartz and Odom (2006) used trifluoroacetic acid in the synthesis of titanium complexes for studying their structure and hydroamination kinetics (Swartz & Odom, 2006).

Sensor Development

In sensor technology, these chemicals have been used in the development of novel sensors. Xue et al. (2017) developed a dual sensor for detecting aromatic amine and acid vapor using compounds that included trifluoroacetic acid (Xue et al., 2017).

Pharmaceutical Synthesis

In pharmaceutical synthesis, these compounds are involved in the creation of various drugs and medicinally relevant compounds. Liu and Knochel (2007) described a methodology using trifluoroacetic acid for synthesizing antitumor agents (Liu & Knochel, 2007).

Future Directions

Pyrrolidine derivatives, such as MAP, have potential for future research and development. The design of new pyrrolidine compounds with different biological profiles is a promising area of study . The development of controlled drug delivery systems could also be a future direction .

properties

IUPAC Name

(3S,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCDWIUDSNQLCE-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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